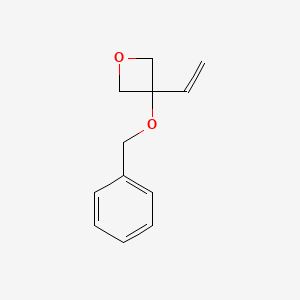

3-Benzyloxy-3-vinyloxetane

Description

Overview of Oxetane (B1205548) Motifs in Synthetic Organic Chemistry

The oxetane ring, a four-membered heterocycle containing an oxygen atom, has emerged as a valuable motif in contemporary organic and medicinal chemistry. acs.orgelsevier.com Its growing importance is attributed to a unique combination of chemical stability and reactivity, which allows for its incorporation into complex molecules and its use as a versatile synthetic precursor. acs.orgresearchgate.net

Strained heterocycles, such as oxetanes, epoxides, and aziridines, are characterized by significant ring strain due to the deviation of their bond angles from ideal values. nih.govnumberanalytics.com This inherent strain is not a sign of instability but rather a source of controlled reactivity. nih.gov The release of this strain can be harnessed to drive a variety of chemical transformations, including ring-opening and ring-expansion reactions, providing access to a diverse array of molecular architectures that would be challenging to synthesize through other means. sioc-journal.cnrsc.org The rigid and three-dimensional nature of these small rings also makes them attractive for designing molecules with specific conformational properties, a crucial aspect in fields like drug discovery. rsc.org

Oxetanes serve as powerful intermediates in the synthesis of complex natural products and other functional molecules. eurjchem.comresearchgate.net Their utility stems from their ability to undergo selective ring-opening reactions under various conditions (acidic, basic, or with nucleophiles), leading to the formation of 1,3-difunctionalized acyclic compounds. acs.org Furthermore, the oxetane ring itself can be a desirable structural element in a final product, often imparting improved physicochemical properties compared to more common functionalities like gem-dimethyl or carbonyl groups. acs.orgchim.it The development of new synthetic methods for the preparation and functionalization of oxetanes continues to expand their role as indispensable building blocks in modern synthesis. rsc.orgnih.govrsc.orgrsc.org

Contextualizing 3-Benzyloxy-3-vinyloxetane within Oxetane Research

This compound (CAS No. 1800559-23-2) is a specific example of a 3,3-disubstituted oxetane. bldpharm.com This particular substitution pattern, featuring both a benzyloxy and a vinyl group, suggests a molecule with a rich and diverse reactivity profile. The benzyloxy group can serve as a protecting group for the tertiary alcohol, which can be removed under specific conditions, while the vinyl group offers a site for various addition and polymerization reactions. rsc.orgorganic-chemistry.org

Despite its interesting structure, specific research detailing the synthesis and reactivity of this compound is not extensively documented in publicly available literature. However, by examining the well-established chemistry of related 3-substituted oxetanes, vinyl ethers, and benzyl (B1604629) ethers, we can infer its likely chemical behavior and potential applications in organic synthesis. The study of such functionalized oxetanes is crucial for expanding the toolbox of synthetic chemists, offering new avenues for the construction of complex and novel molecular architectures.

Synthesis of 3,3-Disubstituted Oxetanes

The synthesis of 3,3-disubstituted oxetanes, such as this compound, typically involves the construction of the strained four-membered ring from an acyclic precursor. Several general methods have been developed for this purpose.

One of the most common approaches is the intramolecular Williamson ether synthesis. acs.org This method involves the cyclization of a 1,3-diol derivative where one hydroxyl group is converted into a good leaving group (e.g., a tosylate or halide), and the other is deprotonated to act as a nucleophile. acs.org The synthesis of the required diol precursor often starts from a substituted dimethyl malonate, which is then functionalized and reduced. acs.org

Another strategy involves the ring expansion of epoxides. For instance, the Corey-Chaykovsky reaction can be used to form an epoxide, which can then undergo a sulfoxonium ylide-mediated ring expansion to yield the corresponding oxetane. nih.gov Photochemical methods, such as the Paternò-Büchi reaction between a carbonyl compound and an alkene, can also be employed to construct the oxetane ring. rsc.org More recently, catalyst-free photochemical ring contractions of 2,5-dihydrofurans with diazo compounds have been reported to produce functionalized 3-vinyloxetanes. rsc.org

| Synthetic Method | Description | Key Reagents/Conditions | Reference |

| Intramolecular Williamson Ether Synthesis | Cyclization of a 1,3-diol derivative with a leaving group on one end. | Diol, tosyl chloride, base (e.g., NaH, KOtBu) | acs.org |

| Epoxide Ring Expansion | Expansion of a pre-formed epoxide ring to an oxetane. | Sulfoxonium ylide | nih.gov |

| Paternò-Büchi Reaction | [2+2] photocycloaddition of a carbonyl compound and an alkene. | UV light | rsc.org |

| Photochemical Ring Contraction | Reaction of 2,5-dihydrofurans with diazo compounds. | Visible light | rsc.org |

Reactivity and Potential Synthetic Applications

The reactivity of this compound is expected to be dictated by its three key functional groups: the oxetane ring, the vinyl group, and the benzyloxy group.

The strained oxetane ring is susceptible to ring-opening reactions, particularly under cationic conditions. The polymerization of oxetane monomers through cationic ring-opening polymerization (CROP) is a well-established process that leads to the formation of polyethers. wikipedia.orgosti.gov The presence of the vinyl group in this compound could also allow for radical ring-opening polymerization (RROP), which can proceed under milder conditions and offers a pathway to polymers with different architectures. researchgate.net The initiation of such polymerizations can be achieved using photoinitiators, making it a versatile method for creating coatings and other materials. tandfonline.comrsc.orgacs.org

The vinyl group itself is a versatile functional handle. It can participate in a wide range of reactions, including electrophilic additions, radical additions, and various cross-coupling reactions. This allows for the further functionalization of the molecule after the oxetane ring has been incorporated into a larger structure.

The benzyloxy group is a common protecting group for alcohols. organic-chemistry.org Its removal, typically via catalytic hydrogenation, would unmask a tertiary hydroxyl group. organic-chemistry.org This deprotection step could be performed at a later stage in a synthetic sequence to reveal a new reactive site for further transformations.

| Functional Group | Potential Reaction | Description | Potential Products | Reference |

| Oxetane Ring | Cationic Ring-Opening Polymerization (CROP) | Polymerization initiated by a cationic species, leading to a polyether backbone. | Polyethers | wikipedia.orgosti.gov |

| Oxetane Ring | Radical Ring-Opening Polymerization (RROP) | Polymerization initiated by a radical species, resulting in a polymer with a different repeating unit than CROP. | Functionalized polymers | researchgate.net |

| Vinyl Group | Electrophilic Addition | Reaction with electrophiles like halogens or acids across the double bond. | Dihaloalkanes, alcohols | N/A |

| Vinyl Group | Radical Addition | Addition of radicals across the double bond. | Functionalized alkanes | N/A |

| Benzyloxy Group | Hydrogenolysis | Cleavage of the benzyl-oxygen bond using hydrogen and a catalyst. | Tertiary alcohol | organic-chemistry.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethenyl-3-phenylmethoxyoxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-12(9-13-10-12)14-8-11-6-4-3-5-7-11/h2-7H,1,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQNGODHNOPBMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(COC1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Benzyloxy 3 Vinyloxetane and Analogues

Strategies for Oxetane Ring Formation

C-H Functionalization Approaches to Oxetanes

The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy in organic synthesis. In the context of oxetane synthesis, C-H functionalization offers novel disconnections and access to complex structures from simple starting materials. While direct C-H vinylation at the 3-position of a pre-existing 3-benzyloxyoxetane is a conceptually attractive but challenging transformation, broader applications of C-H functionalization are being developed for the construction of the oxetane ring itself.

Recent advancements have demonstrated that intramolecular C-H functionalization of alcohols can lead to the formation of the oxetane ring. nih.gov This typically involves the generation of a radical at a remote C-H bond, which then participates in a cyclization cascade. For instance, a photocatalytic approach could be envisioned where a suitably positioned alcohol undergoes hydrogen atom abstraction (HAT), followed by a sequence of steps to form the four-membered ring. acs.org These methods are advantageous as they can proceed under mild conditions and tolerate a variety of functional groups. nih.gov Although not yet specifically reported for this compound, the ongoing development in C-H functionalization presents a promising future direction for the synthesis of highly substituted oxetanes. nih.govacs.org

Specific Synthetic Routes to this compound

The construction of the sterically congested quaternary center of this compound requires robust and specific synthetic methodologies. Two plausible retrosynthetic disconnections point towards either the addition of a vinyl nucleophile to a ketone precursor or the rearrangement of a suitably substituted epoxide.

Generation via Vinylmagnesium Bromide Addition to Precursors

A direct and classical approach to forming the carbon skeleton of this compound involves the nucleophilic addition of a vinyl organometallic reagent to the corresponding ketone, 3-benzyloxyoxetan-3-one. Vinylmagnesium bromide is a commercially available and commonly used Grignard reagent for this purpose. nih.govlibretexts.org The reaction proceeds via the attack of the vinyl nucleophile on the electrophilic carbonyl carbon of the oxetan-3-one.

The general mechanism for the addition of Grignard reagents to ketones is well-established. masterorganicchemistry.com The magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the vinyl group, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired tertiary alcohol, in this case, this compound. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Key Transformation | Product |

|---|---|---|---|

| 3-Benzyloxyoxetan-3-one | Vinylmagnesium Bromide | Grignard Addition | This compound |

This method is contingent on the availability of the precursor, 3-benzyloxyoxetan-3-one. The synthesis of such 3-oxetanones can be challenging but is a known transformation in organic synthesis. acs.org

Rearrangement of Epoxides Bearing Benzyloxy and Vinyl Moieties

The rearrangement of epoxides is another powerful strategy for the synthesis of various heterocyclic compounds. A hypothetical route to this compound could involve the intramolecular rearrangement of a strategically substituted epoxide. For this to be a viable pathway, the starting epoxide would need to possess both a benzyloxy and a vinyl group, positioned to facilitate the formation of the oxetane ring.

One could envision a precursor such as a 1,3-diol that is selectively epoxidized at one end, with the remaining hydroxyl group suitably protected. Deprotection and subsequent intramolecular nucleophilic attack of the hydroxyl group onto the epoxide, or a Lewis acid-promoted rearrangement, could potentially lead to the formation of the oxetane. However, specific examples of such rearrangements leading directly to 3-alkoxy-3-vinyloxetanes are not well-documented in the literature, making this a more speculative, albeit mechanistically plausible, approach. The regioselectivity of the epoxide opening would be a critical factor to control in such a synthesis.

Stereoselective Synthesis of Substituted Oxetanes

The synthesis of oxetanes with defined stereochemistry is of paramount importance, particularly for applications in medicinal chemistry where enantiomeric purity is often a prerequisite for biological activity. The creation of the quaternary stereocenter in this compound and its analogues presents a significant stereochemical challenge.

Control of Diastereoselectivity in Oxetane Formation

When synthesizing substituted oxetanes, controlling the relative stereochemistry of multiple substituents is a key objective. Diastereoselectivity can be controlled in several ways, including substrate-controlled and reagent-controlled methods. For instance, in the synthesis of oxetanes from acyclic precursors via intramolecular cyclization, the pre-existing stereocenters in the starting material can direct the stereochemical outcome of the newly formed stereocenters.

In the context of synthesizing analogues of this compound that may contain additional substituents, the choice of synthetic route and reaction conditions can significantly influence the diastereomeric ratio of the products. For example, in reactions involving the formation of tetrasubstituted oxetanes, careful selection of catalysts and reaction conditions can favor the formation of one diastereomer over others. nih.gov

Enantioselective Approaches to Chiral Oxetanes

The development of enantioselective methods for the synthesis of chiral oxetanes, especially those containing all-carbon quaternary stereocenters, is a burgeoning area of research. nih.govnih.gov Asymmetric catalysis provides the most elegant and efficient means to access enantiomerically enriched oxetanes.

Several catalytic asymmetric strategies can be envisioned for the synthesis of chiral this compound or its analogues:

Asymmetric Grignard Addition: The addition of vinylmagnesium bromide to 3-benzyloxyoxetan-3-one in the presence of a chiral ligand or catalyst could, in principle, afford an enantiomerically enriched product.

Kinetic Resolution: A racemic mixture of this compound could be resolved through a kinetic resolution process, where one enantiomer reacts faster with a chiral reagent or catalyst, leaving the other enantiomer in excess.

From Chiral Pool: Synthesis from enantiomerically pure starting materials, often derived from natural products (the chiral pool), is a classic strategy to obtain chiral products.

Recent breakthroughs in iridium-catalyzed C-C bond-forming reactions have enabled the enantioselective synthesis of oxetanes bearing all-carbon quaternary stereocenters. nih.govnih.govresearchgate.net These methods often involve the coupling of alcohols with vinyl epoxides and demonstrate high levels of both diastereoselectivity and enantioselectivity. nih.govnih.gov While not a direct synthesis of the target molecule, these advanced catalytic systems highlight the potential for developing a dedicated enantioselective route to chiral this compound.

| Stereoselective Approach | Description | Potential Application |

|---|---|---|

| Asymmetric Grignard Addition | Use of a chiral catalyst or ligand to induce enantioselectivity in the addition of vinylmagnesium bromide to a ketone precursor. | Direct enantioselective synthesis of chiral this compound. |

| Iridium-Catalyzed C-C Coupling | Enantioselective coupling of alcohols and vinyl epoxides to form oxetanes with quaternary stereocenters. nih.govnih.gov | Synthesis of chiral analogues of this compound. |

| Kinetic Resolution | Selective reaction of one enantiomer of a racemic mixture, allowing for the isolation of the unreacted, enantiomerically enriched enantiomer. | Separation of enantiomers of racemic this compound. |

Reactivity and Chemical Transformations of 3 Benzyloxy 3 Vinyloxetane

Oxetane (B1205548) Ring-Opening Reactions

The inherent strain energy of the oxetane ring makes it a reactive electrophile, prone to cleavage under various conditions. The substitution pattern of 3-Benzyloxy-3-vinyloxetane, specifically the presence of two substituents on the C3 carbon, influences the regioselectivity of these ring-opening processes.

Under acidic conditions, the oxetane ring of this compound is readily activated toward nucleophilic attack. nih.govchemrxiv.org The reaction is initiated by the protonation of the oxetane oxygen atom, which significantly increases the electrophilicity of the ring carbons. This activation facilitates ring-opening by even weak nucleophiles. magtech.com.cn

The regioselectivity of the nucleophilic attack is governed by electronic effects. The cleavage of the C-O bond results in the formation of a carbocationic intermediate. The tertiary carbocation at the C3 position is stabilized by the adjacent oxygen of the benzyloxy group. Consequently, the nucleophile will preferentially attack the more substituted C3 carbon. magtech.com.cn This process leads to the formation of a 1,3-diol derivative, where one hydroxyl group is the result of the ring opening and the other is formed upon cleavage of the benzyl (B1604629) ether, depending on the reaction conditions.

Table 1: Products of Acid-Catalyzed Ring Opening of this compound with Various Nucleophiles

| Nucleophile (Solvent) | Catalyst | Major Product |

|---|---|---|

| H₂O | H₂SO₄ (aq) | 1-phenyl-4-vinyl-2,5-dioxaheptan-7-ol |

| Methanol (CH₃OH) | HCl | 3-benzyloxy-3-(1-methoxyethyl)oxetan-3-ol |

Strong nucleophiles can induce the ring-opening of the oxetane without the need for acid catalysis. magtech.com.cn This transformation typically proceeds via an SN2 mechanism. Due to steric hindrance at the highly substituted C3 position, the nucleophile preferentially attacks the less substituted C2 or C4 methylene (B1212753) carbons of the oxetane ring. magtech.com.cn This regioselectivity is in direct contrast to the outcome of acid-catalyzed reactions. The reaction results in the formation of a primary alcohol derivative, with the nucleophile appended to the terminal carbon of the resulting propane (B168953) chain.

Table 2: Regioselectivity of Nucleophilic Ring Opening

| Nucleophile | Reagent | Site of Attack | Product Type |

|---|---|---|---|

| Organolithium (R-Li) | R-Li in THF | C2/C4 | 3-Benzyloxy-3-vinyl-1-propanol derivative |

| Grignard (R-MgBr) | R-MgBr in Et₂O | C2/C4 | 3-Benzyloxy-3-vinyl-1-propanol derivative |

| Amine (R₂NH) | R₂NH, heat | C2/C4 | 3-(Dialkylamino)-1-benzyloxy-1-vinylpropan-1-ol |

Lewis acids are effective catalysts for promoting the ring-opening of oxetanes under milder conditions than Brønsted acids. nih.govcore.ac.uk A Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) or ytterbium triflate (Yb(OTf)₃), coordinates to the oxetane oxygen, activating the ring for nucleophilic attack. nih.govresearchgate.net This catalytic activation is analogous to protonation but can offer better control over the reaction's selectivity. nih.gov The choice of Lewis acid and reaction conditions can influence the regiochemical outcome of the nucleophilic attack. rsc.org For vinyl-substituted heterocycles, this method has been shown to be highly effective. researchgate.net

The mechanism involves the formation of a Lewis acid-oxetane complex, which is then attacked by a nucleophile. youtube.com Similar to acid catalysis, the attack generally occurs at the more substituted C3 position due to electronic stabilization of the transition state.

If a nucleophilic center is present within the structure of the oxetane-containing molecule, an intramolecular ring-opening can initiate a cascade reaction, leading to the formation of more complex cyclic systems. mdpi.com While this compound itself does not possess an internal nucleophile for such a cascade, derivatives could be designed for this purpose. For example, replacing the benzyl group with a substituent containing a hydroxyl or amino group could facilitate an intramolecular cyclization following the initial ring-opening event. Such cascade reactions, seen in related systems like dihydrofurans, can lead to the formation of benzannulated products or spirocycles. mdpi.comresearchgate.net

Reactions Involving the Vinyl Moiety

The vinyl group of this compound is an electron-rich alkene, making it a suitable partner in a variety of cycloaddition reactions.

The vinyl group can act as a 2π component in several types of cycloaddition reactions, providing a pathway to construct new carbocyclic and heterocyclic rings.

[4+2] Cycloaddition (Diels-Alder Reaction): The vinyl group can function as a dienophile in Diels-Alder reactions when reacted with a suitable 1,3-diene. beilstein-journals.org This reaction would yield a six-membered ring fused to or containing the oxetane moiety. The reactivity and stereoselectivity of the reaction would depend on the electronic nature of the diene and the reaction conditions. researchgate.netresearchgate.netharvard.edu

[3+2] Cycloaddition: The vinyl group can also react with 1,3-dipoles, such as nitrones or azides, in a [3+2] cycloaddition to form five-membered heterocyclic rings. uchicago.edukingston.ac.ukresearchgate.net This reaction provides a direct route to isoxazolidine (B1194047) or triazoline rings attached to the oxetane core.

[2+2] Cycloaddition: Under photochemical conditions or with specific catalysts, the vinyl group could potentially undergo a [2+2] cycloaddition with another alkene to form a cyclobutane (B1203170) ring.

Table 3: Potential Cycloaddition Reactions of the Vinyl Moiety

| Reaction Type | Reagent (Example) | Product Ring System |

|---|---|---|

| [4+2] Diels-Alder | Cyclopentadiene | Bicyclo[2.2.1]heptene |

| [3+2] Dipolar Cycloaddition | C-Phenyl-N-methylnitrone | Isoxazolidine |

Oxidation Reactions (e.g., Epoxidation with m-CPBA)

The electron-rich double bond of the vinyl group is susceptible to oxidation. A common and efficient method for this transformation is epoxidation using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comleah4sci.com This reaction converts the alkene into an epoxide (or oxirane), a versatile three-membered cyclic ether. masterorganicchemistry.comleah4sci.com

The epoxidation with m-CPBA is a stereospecific syn-addition, where the new C-O bonds are formed on the same face of the original double bond. masterorganicchemistry.com The mechanism is concerted, involving a single transition state. masterorganicchemistry.comleah4sci.com For this compound, this reaction is expected to proceed smoothly to yield 3-benzyloxy-3-(oxiran-2-yl)oxetane. The ether functionalities of the benzyloxy group and the oxetane ring are generally stable under these reaction conditions. mdma.ch For acid-sensitive substrates, the reaction can be buffered, for instance with sodium bicarbonate, to prevent acid-catalyzed rearrangement or opening of the newly formed epoxide ring. mdma.ch

Transformations Involving the Benzyloxy Group

The benzyloxy group serves as a robust protecting group for the tertiary alcohol at the C3 position of the oxetane ring. Its removal or modification is a key step in the further functionalization of the molecule.

Selective Deprotection Strategies (e.g., Catalytic Hydrogenation)

The most common method for the cleavage of a benzyl ether is catalytic hydrogenation. libretexts.orgyoutube.com This reaction is typically carried out using molecular hydrogen (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. libretexts.orgyoutube.com This process is generally clean and high-yielding, producing the deprotected alcohol and toluene (B28343) as the only byproduct.

However, in the case of this compound, the conditions required for hydrogenolytic cleavage of the benzyl ether will also lead to the reduction of the vinyl group's carbon-carbon double bond. libretexts.orgmdpi.comlibretexts.org Catalytic hydrogenation is a standard method for converting alkenes to alkanes. libretexts.orglibretexts.org Therefore, subjecting this compound to catalytic hydrogenation would result in the simultaneous deprotection of the hydroxyl group and reduction of the vinyl group, yielding 3-ethyl-3-hydroxyoxetane. This concomitant reduction must be considered when planning a synthetic sequence.

Role as a Protecting Group in Subsequent Transformations

A protecting group is a chemical moiety that is temporarily introduced to mask a reactive functional group, allowing for selective reactions to be performed elsewhere in the molecule. The benzyloxy group in this compound fulfills this role perfectly.

The tertiary alcohol at the C3 position, if unprotected, could interfere with various chemical transformations. For instance, the acidic proton of the hydroxyl group would be incompatible with organometallic reagents. Furthermore, the oxygen atom could act as a competing ligand for the palladium catalyst in the cycloaddition reactions described in section 3.2.1.1, potentially inhibiting or altering the course of the reaction.

By masking the hydroxyl group as a stable benzyl ether, the reactivity of the molecule is directed specifically toward the vinyl group. This enables transformations such as the palladium-catalyzed cycloaddition and epoxidation to occur selectively and in high yield. The stability of the benzyl ether to these conditions, followed by its potential removal at a later stage, highlights its crucial role in the synthetic utility of this compound.

Ring Expansion Reactions

Ring expansion reactions of this compound offer a synthetically valuable route to six-membered oxygen-containing heterocycles, which are prevalent motifs in many natural products and biologically active molecules.

The conversion of vinyloxetanes to dihydropyrans represents a significant ring expansion transformation. Research in this area has demonstrated the feasibility of this reaction, often facilitated by catalytic methods. A notable advancement in this field is the development of a catalytic asymmetric ring expansion of vinyl oxetanes to furnish dihydropyrans. This method, developed by Guo, Schwarzwalder, and Njardarson, utilizes chiral counterion catalysis to achieve asymmetry in the final product. While the specific application of this methodology to this compound has not been detailed in readily available literature, the general principle suggests its potential applicability.

The proposed mechanism for such a transformation would likely involve the coordination of a Lewis acid to the oxygen atom of the oxetane ring, promoting ring opening. The resulting carbocationic intermediate can then be attacked by the vinyl group in an intramolecular fashion, leading to the formation of the six-membered dihydropyran ring after stabilization.

Table 1: Catalytic Systems for Ring Expansion of Vinyloxetanes to Dihydropyrans

| Catalyst System | Key Features | Reference |

| Chiral Counterion Catalysis | Enables asymmetric synthesis of dihydropyrans. | Guo, B., Schwarzwalder, G., Njardarson, J. T. Angew. Chem. Int. Ed.2012 , 51, 5675-5678. |

Further research is required to determine the optimal conditions and specific outcomes for the ring expansion of this compound using these or similar catalytic systems.

Beyond the direct conversion to dihydropyrans, this compound can potentially undergo other rearrangements and skeletal reorganizations, often catalyzed by Lewis acids or under thermal conditions. These reactions can lead to a variety of structurally diverse products. For instance, related 3-vinyloxetan-3-ols have been shown to undergo a dual palladium and acid-catalyzed arylative skeletal rearrangement to afford 2,5-dihydrofurans. This transformation proceeds through a domino process involving Heck arylation, acid-catalyzed transposition of the allylic alcohol, and subsequent ring opening of the oxetane by the internal hydroxyl group.

While this compound lacks the hydroxyl group of the aforementioned substrate, the presence of the benzyloxy group and the vinyl moiety suggests that analogous rearrangements could be triggered by appropriate Lewis acids. The specific outcome of such a reaction would be highly dependent on the nature of the Lewis acid, the solvent, and the reaction temperature. Plausible pathways could involve the formation of an oxonium ion followed by a variety of intramolecular cyclizations or rearrangements.

Thermal rearrangements of related allyloxy systems are also known to proceed through sigmatropic shifts. Although specific studies on the thermal rearrangement of this compound are not prevalent, the potential for such transformations exists, possibly leading to isomeric structures through concerted pericyclic reactions.

Table 2: Potential Rearrangement Products from 3-Vinyloxetane Derivatives

| Starting Material Type | Reagents/Conditions | Product Type |

| 3-Vinyloxetan-3-ols | Pd(OAc)2(PPh3)2, AgTFA, Triflic Acid, Aryl Iodide | 2,5-Dihydrofurans |

| 3-Allyloxy-1,2-benzisothiazole 1,1-dioxides | Thermal | core.ac.ukcore.ac.uk- and core.ac.ukprinceton.edu-rearrangement products |

Polymerization Chemistry of Vinyl Substituted Oxetanes

Cationic Polymerization of Oxetanes and Vinyl Ethers

Cationic polymerization is a chain-growth polymerization method initiated by an electrophilic species, such as a carbocation. youtube.comlibretexts.org This technique is particularly effective for monomers with electron-donating groups that can stabilize the resulting cationic propagating center. libretexts.orgnii.ac.jp Both the oxygen heteroatom in the oxetane (B1205548) ring and the vinyl ether group in 3-Benzyloxy-3-vinyloxetane are electron-rich, making them highly susceptible to cationic polymerization. nii.ac.jpresearchgate.net The process involves initiation, propagation, and termination steps, where the growing polymer chain is propagated by a carbocationic active center. nih.govsemanticscholar.org The high ring strain of the four-membered oxetane ring (approximately 107 kJ/mol) is a significant driving force for its ring-opening polymerization. wikipedia.org

The homopolymerization of this compound proceeds via a cationic mechanism where the initiator can attack either the vinyl group or the oxetane ring. The reaction pathway is highly dependent on the initiator used and the reaction conditions. The polymerization can lead to polymers with different structures: a linear polyether with pendant benzyloxy and vinyl groups if only the oxetane ring opens, a polymer with pendant oxetane rings if only the vinyl group polymerizes, or a cross-linked network if both functionalities react. The competition between these pathways is a central aspect of its chemistry.

This compound can be copolymerized with other cationically polymerizable monomers to tailor the properties of the final material. Oxetanes are often copolymerized with monomers like tetrahydrofuran (B95107) (THF) to produce precursors for polyurethanes and other elastomers. wikipedia.org A significant application involves copolymerization with epoxides. While oxetanes are highly reactive, their photoinitiated cationic polymerization can exhibit a long induction period. researchgate.net Highly reactive epoxides, such as limonene (B3431351) dioxide (LDO), can act as "kick-starting" agents, accelerating the polymerization rate and shortening this delay. radtech.org This effect is attributed to the rapid polymerization of the epoxide, which generates heat and active species that promote the subsequent polymerization of the oxetane monomer. radtech.org This approach is effective for creating thermosets with desirable curing rates and high glass transition temperatures (Tg). radtech.org

Photoinitiated cationic polymerization is a powerful and efficient method for curing coatings, inks, and adhesives, offering rapid, solvent-free, and energy-efficient reactions. radtech.org This process utilizes photoacid generators (PAGs), which are compounds that decompose upon exposure to UV light to produce a strong Brønsted acid. tuwien.atfujifilm.com This photogenerated acid then initiates the cationic polymerization of monomers like oxetanes and vinyl ethers. radtech.orgfujifilm.com

Commonly used PAGs are onium salts, such as diaryliodonium and triarylsulfonium salts, paired with non-nucleophilic anions like hexafluoroantimonate (SbF₆⁻) or hexafluorophosphate (B91526) (PF₆⁻). tuwien.atresearchgate.netgoogle.com The choice of anion is critical, as it must be non-nucleophilic to prevent termination of the growing polymer chain. wikipedia.org One of the key advantages of cationic photopolymerization over free-radical systems is its insensitivity to oxygen inhibition, allowing for curing in air without the formation of tacky surface layers. radtech.orgtuwien.at

Table 1: Comparison of Common Photoacid Generators (PAGs) for Cationic Polymerization

| PAG Type | Cation Structure | Anion Examples | Activation | Key Features |

|---|---|---|---|---|

| Diaryliodonium Salts | Ar₂I⁺ | PF₆⁻, SbF₆⁻, [B(C₆F₅)₄]⁻ | Direct photolysis or photosensitization | High efficiency; generates strong acid. tuwien.atresearchgate.net |

| Triarylsulfonium Salts | Ar₃S⁺ | PF₆⁻, SbF₆⁻, AsF₆⁻ | Direct photolysis or photosensitization | Good thermal stability; versatile. tuwien.atresearchgate.net |

| Non-ionic PAGs | Sulfonate esters, etc. | N/A | Covalent bond cleavage | Improved solubility in nonpolar monomers. tcichemicals.com |

Mechanistic Aspects of Oxetane and Vinyl Ether Polymerization

The polymerization of this compound is characterized by a competition between two primary cationic mechanisms due to its bifunctional nature.

Two main propagation pathways exist for a monomer like this compound:

Cationic Ring-Opening Polymerization (CROP): The strained four-membered oxetane ring can be opened by an electrophilic attack from a cation. wikipedia.org The initiation involves the protonation of the oxygen atom in the oxetane ring, forming a secondary oxonium ion. This is followed by propagation, where a neutral monomer molecule attacks the activated oxonium ion in an Sₙ2 reaction, leading to the ring opening and the extension of the polymer chain. researchgate.netwikipedia.org The propagating species is a tertiary oxonium ion. wikipedia.org This mechanism results in a polyether backbone.

Vinyl-Addition Polymerization: The vinyl ether group is highly reactive towards cationic polymerization due to the electron-donating nature of the adjacent oxygen atom, which stabilizes the propagating carbocation. libretexts.orgnih.gov Initiation occurs via the addition of a cation to the double bond, forming a stabilized carbocation. libretexts.org Propagation proceeds by the successive addition of monomer molecules to this growing carbocationic chain end. nih.gov

The dominant mechanism depends on factors such as the nature of the initiator, temperature, and solvent polarity. The relative stability of the propagating species—the tertiary oxonium ion in ring-opening versus the stabilized carbocation in vinyl addition—plays a crucial role in determining the polymerization pathway. In some systems, both functionalities can react, leading to complex, cross-linked network structures. Carbonyl-addition can occur in copolymerization systems containing ketones, where the cationic center can be attacked by the lone pair of electrons on the carbonyl oxygen, incorporating the ketone into the polymer structure.

The choice of initiator is paramount in controlling the cationic polymerization of oxetanes and vinyl ethers.

Lewis Acids and Protic Acids: Conventional initiators include Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄), often used with a co-initiator like water. nih.govsemanticscholar.org These systems generate a proton or a carbocation that initiates polymerization. youtube.com Strong Brønsted acids and superacids (e.g., HSO₃F) are also effective initiators. wikipedia.orgnih.gov

Photoacid Generators (PAGs): As discussed, PAGs are essential for photopolymerization. Upon irradiation, an onium salt PAG undergoes irreversible photolysis to generate a Brønsted acid and other products. fujifilm.com For instance, a diaryliodonium salt (Ar₂I⁺X⁻) can cleave to form radical species that ultimately abstract a hydrogen atom from the solvent or monomer to produce the initiating acid (HX). fujifilm.com This acid then protonates the monomer to start the polymerization chain. The efficiency and reactivity of the PAG can be tuned by modifying the chemical structures of the cation and anion. tuwien.atresearchgate.net For example, novel aluminum-based PAGs have been developed that are easy to synthesize and show remarkable stability against hydrolysis. tuwien.at

Table 2: Initiating Systems for Cationic Polymerization

| Initiator Type | Examples | Mechanism of Action | Target Monomers |

|---|---|---|---|

| Lewis Acids | BF₃·OEt₂, AlCl₃, TiCl₄ | Forms a complex with a co-initiator (e.g., H₂O) to generate a protonic acid. youtube.comnih.gov | Vinyl ethers, Oxetanes |

| Protic/Superacids | H₂SO₄, TfOH, HSO₃F | Directly protonates the monomer to form a carbocation or oxonium ion. wikipedia.orgnih.gov | Vinyl ethers, Oxetanes |

| Onium Salt PAGs | Diaryliodonium salts, Triarylsulfonium salts | Photolysis generates a strong Brønsted acid upon UV exposure. fujifilm.comtcichemicals.com | Epoxides, Oxetanes, Vinyl ethers |

| Organocatalysts | 2-iodoimidazolium derivatives | Halogen bonding abstracts a halide to generate a propagating carbocation. nih.gov | Vinyl ethers |

Influence of Reaction Conditions on Polymerization Behavior

The polymerization of vinyl-substituted oxetanes, such as this compound, is a nuanced process governed by the careful selection of reaction conditions. The dual functionality of these monomers, possessing both a vinyl group and an oxetane ring, allows for distinct polymerization pathways—typically radical polymerization for the vinyl group and cationic ring-opening polymerization for the oxetane ring. The choice of initiator and temperature plays a pivotal role in dictating which reactive group polymerizes and the resultant polymer characteristics.

Conversely, cationic initiation with a Lewis acid such as boron trifluoride etherate (BF3OEt2) selectively triggers the ring-opening polymerization of the oxetane moiety in EMO, without affecting the methacrylate (B99206) group. semanticscholar.orgresearchgate.net This pathway yields a polymer with a polyether backbone and pendant vinyl groups. The number-average molecular weight (Mn) of the resulting polymer in this case was observed to be in the range of 650–3100. semanticscholar.orgresearchgate.net It is therefore anticipated that a cationic initiator would similarly induce the ring-opening of the oxetane in this compound, preserving the vinyl functionality for potential subsequent reactions.

Temperature is another critical parameter influencing polymerization. In many polymerization systems, an increase in temperature leads to higher reaction rates but can also result in lower molecular weights. usm.edu For thermally initiated polymerization, the choice of initiator is crucial, as their decomposition rates are temperature-dependent. usm.edu The specific effects of temperature on the polymerization of this compound would require empirical determination, but the general trends observed in other vinyl and oxetane polymerizations are expected to apply.

The following table summarizes the influence of different initiators on the polymerization of the analogous monomer, 3-ethyl-3-methacryloyloxymethyloxetane, which can be used to predict the behavior of this compound.

| Initiator Type | Reactive Group Polymerized | Resulting Polymer Structure | Reference |

| Radical (e.g., MAIB) | Vinyl Group | Poly(vinyl) with pendant oxetane rings | semanticscholar.orgresearchgate.net |

| Cationic (e.g., BF3OEt2) | Oxetane Ring | Polyether with pendant vinyl groups | semanticscholar.orgresearchgate.net |

Control of Polymer Architecture and Sequence

The ability to control polymer architecture and sequence is fundamental to designing materials with specific properties. For monomers like this compound, the presence of two distinct polymerizable groups offers unique opportunities for creating complex polymer architectures, including block and graft copolymers.

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have been successfully employed to control the polymerization of vinyl monomers, yielding polymers with well-defined molecular weights and low dispersity. nih.gov While not specifically documented for this compound, the application of RAFT to other vinyl ethers suggests that a similar level of control could be achieved for the vinyl polymerization of this monomer. nih.gov This would result in a linear polymer with pendant oxetane rings, where the length of the polymer chains is predetermined by the ratio of monomer to chain transfer agent.

Similarly, living cationic polymerization can be utilized to control the ring-opening polymerization of the oxetane ring. This technique allows for the synthesis of polyethers with controlled molecular weights and narrow molecular weight distributions. The resulting polymer would possess pendant vinyl groups along the polyether backbone. These pendant vinyl groups can then be subjected to a subsequent polymerization step, such as radical polymerization, to create cross-linked networks or graft copolymers. semanticscholar.orgresearchgate.net

The synthesis of block copolymers is also a viable strategy for controlling polymer architecture. For instance, a polymer block could be synthesized via the radical polymerization of the vinyl group of this compound. The resulting polymer, with its pendant oxetane rings, could then act as a macroinitiator for the cationic ring-opening polymerization of another cyclic monomer, or the oxetane rings could be opened to initiate the polymerization of a second monomer. Conversely, a polyether block could be formed first through the cationic ring-opening of the oxetane, followed by the radical polymerization of the pendant vinyl groups with another vinyl monomer to form a graft copolymer. The choice of polymerization sequence and the introduction of other monomers are key to controlling the final polymer architecture and properties.

The following table outlines potential strategies for controlling the polymer architecture and sequence using this compound.

| Polymerization Technique | Resulting Architecture | Potential Sequence |

| Controlled Radical Polymerization (e.g., RAFT) | Linear polymer with pendant oxetane rings | Controlled polymerization of the vinyl group. |

| Living Cationic Polymerization | Linear polyether with pendant vinyl groups | Controlled ring-opening of the oxetane. |

| Sequential Radical and Cationic Polymerization | Block or Graft Copolymers | 1. Radical polymerization of vinyl group, followed by cationic ROP of pendant oxetanes. 2. Cationic ROP of oxetane, followed by radical polymerization of pendant vinyl groups. |

Advanced Synthetic Applications and Methodological Development

3-Benzyloxy-3-vinyloxetane as a Synthon for Complex Molecular Scaffolds

The unique structural features of this compound, namely the strained four-membered ether ring, the reactive vinyl group, and the protective benzyloxy moiety, make it a powerful tool for the synthesis of complex molecular architectures. Its utility stems from its ability to participate in a variety of chemical transformations that allow for the introduction of the oxetane (B1205548) core into larger molecules and to serve as a versatile precursor for further chemical modifications.

Incorporation of Oxetane Rings into Target Molecules

The oxetane ring is increasingly recognized as a valuable structural element in medicinal chemistry. Its incorporation can lead to improved physicochemical properties such as increased solubility, reduced lipophilicity, and enhanced metabolic stability when compared to more common functionalities like gem-dimethyl or carbonyl groups. magtech.com.cnillinois.edu this compound serves as a key building block for introducing this desirable motif.

The vinyl group of this compound provides a reactive handle for a variety of transformations aimed at integrating the oxetane ring into more complex structures. For instance, cycloaddition reactions involving the vinyl moiety can be employed to construct new ring systems fused to the oxetane core. While specific examples detailing the cycloaddition reactions of this compound are not extensively documented, the reactivity of vinyloxetanes in general suggests their potential in [2+2], [3+2], and [4+2] cycloadditions. beilstein-journals.orgnih.gov These reactions would allow for the creation of intricate polycyclic systems containing the embedded oxetane ring, opening avenues to novel molecular scaffolds for drug discovery and materials science.

| Reaction Type | Potential Reactant | Resulting Scaffold |

| [2+2] Cycloaddition | Ketene | Spirocyclic β-lactone fused to oxetane |

| [3+2] Dipolar Cycloaddition | Nitrone | Isoxazolidine (B1194047) ring fused to oxetane |

| [4+2] Diels-Alder Reaction | Diene | Cyclohexene ring fused to oxetane |

Precursors for Further Derivatization

Beyond its direct incorporation, this compound can be envisioned as a versatile precursor for a range of derivatizations, allowing for the synthesis of a library of functionalized oxetane-containing molecules. The vinyl group can undergo a plethora of well-established chemical transformations.

Table of Potential Derivatization Reactions:

| Reaction | Reagents | Product Functionality |

|---|---|---|

| Hydroboration-Oxidation | 1. BH3-THF, 2. H2O2, NaOH | Primary alcohol |

| Ozonolysis | 1. O3, 2. DMS | Aldehyde |

| Epoxidation | m-CPBA | Epoxide |

| Heck Coupling | Aryl halide, Pd catalyst | Aryl-substituted ethyl group |

Furthermore, the benzyloxy group serves as a protecting group for the tertiary alcohol at the 3-position of the oxetane ring. Its removal, typically through hydrogenolysis, would unmask a hydroxyl group, providing another site for functionalization. This dual reactivity, at both the vinyl and the protected hydroxyl groups, significantly enhances the value of this compound as a building block for creating diverse and complex molecular structures.

Role in Natural Product Synthesis Analogues

Natural products have long been a source of inspiration for the development of new therapeutic agents. The synthesis of natural product analogues, where specific structural motifs are altered to fine-tune biological activity or improve pharmacokinetic properties, is a crucial strategy in drug discovery. The incorporation of an oxetane ring, in place of other cyclic or acyclic fragments, can lead to analogues with novel biological profiles. illinois.edu

While direct examples of the use of this compound in the total synthesis of natural product analogues are not prominent in the literature, its potential is evident. The oxetane moiety can act as a bioisostere for other common functionalities. For example, the 3,3-disubstituted oxetane core can mimic a gem-dimethyl group or a carbonyl group, often leading to improved metabolic stability and aqueous solubility. magtech.com.cnillinois.edu

The synthetic utility of vinyloxetanes in constructing complex frameworks suggests that this compound could be a valuable starting material for the synthesis of analogues of natural products that contain cyclohexene or other carbocyclic rings. utexas.edu For instance, a Diels-Alder reaction using the vinyl group could form a six-membered ring, a common feature in many natural products. Subsequent modifications could then lead to the desired analogue.

Contributions to Click Chemistry Methodologies

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. chemistrytalk.orgorganic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction. wikipedia.org The development of novel "clickable" building blocks is essential for the continued expansion of this powerful synthetic methodology.

Exploiting Vinyloxetanes in Cycloaddition Reactions

The vinyl group of this compound is a key feature that allows for its participation in cycloaddition reactions, a cornerstone of many click chemistry transformations. While the classic CuAAC reaction involves an alkyne and an azide, other cycloaddition reactions also fall under the broader umbrella of click chemistry. For example, the strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder reactions are widely used bioorthogonal click reactions. wikipedia.org

The vinyl group in this compound can potentially act as a dienophile in Diels-Alder reactions or as a partner in other pericyclic reactions that exhibit click-like reactivity. beilstein-journals.org The development of conditions under which the vinyloxetane moiety reacts rapidly and selectively would establish its utility in click chemistry applications.

Development of Novel "Clickable" Oxetane Building Blocks

A more direct application of this compound in click chemistry would involve its conversion into a building block containing a terminal alkyne or an azide group. The vinyl group can be readily transformed into these functionalities through established synthetic routes.

Proposed Synthesis of Clickable Oxetane Building Blocks:

| Target Functionality | Synthetic Steps |

| Terminal Alkyne | 1. Ozonolysis of the vinyl group to an aldehyde. 2. Reaction with the Ohira-Bestmann reagent. |

| Azide | 1. Hydroboration-oxidation of the vinyl group to a primary alcohol. 2. Conversion of the alcohol to a tosylate or mesylate. 3. Nucleophilic substitution with sodium azide. |

The resulting alkyne- or azide-functionalized benzyloxyoxetanes would be novel building blocks for CuAAC reactions. These "clickable" oxetanes could then be readily conjugated to a wide variety of molecules, including biomolecules, polymers, and surfaces, that bear the complementary azide or alkyne functionality. This would provide a straightforward method for introducing the beneficial oxetane motif into diverse molecular systems.

Development of Novel Catalytic Systems for Transformations Involving this compound

The dual functionality of this compound, possessing both a polymerizable oxetane ring and a vinyl group, presents unique opportunities and challenges for the development of novel catalytic systems. Research in this area aims to control the selective polymerization of one or both of these functional groups, leading to polymers with tailored architectures and properties. The development of such catalytic systems is crucial for unlocking the full potential of this monomer in advanced material applications.

Cationic Ring-Opening Polymerization

Cationic ring-opening polymerization (CROP) is a primary method for the polymerization of oxetanes. The development of novel cationic initiators for this compound focuses on achieving controlled polymerization, minimizing side reactions, and tailoring the resulting polymer's molecular weight and dispersity.

Photoinitiated Cationic Polymerization:

One of the significant advancements in this area is the use of photoacid generators (PAGs) to initiate cationic polymerization. Upon UV irradiation, PAGs produce a strong Brønsted acid that can initiate the ring-opening of the oxetane monomer. This method offers spatial and temporal control over the polymerization process.

For a structurally related monomer, 3-benzyloxymethyl-3-ethyl-oxetane, the use of triphenylsulphonium hexafluoroantimonate as a photoinitiator has been investigated. The polymerization proceeds via a cationic mechanism, though it can be characterized by a significant induction period. This delay is attributed to the formation of a stable tertiary oxonium ion intermediate, which requires additional energy to propagate the polymerization.

To address the issue of the induction period and enhance the polymerization rate, several strategies are being explored:

Elevated Temperatures: Conducting the photopolymerization at higher temperatures can provide the necessary activation energy to overcome the stability of the tertiary oxonium ion.

Copolymerization with Reactive Monomers: The introduction of more reactive comonomers, such as epoxides, can have a synergistic effect. The ring-opening of the more reactive monomer can generate a more active cationic species, which can then efficiently propagate the polymerization of the oxetane.

Hybrid Systems: Combining cationic photopolymerization with other polymerization mechanisms, such as radical polymerization of acrylates, can lead to hybrid polymer networks with unique properties.

The following table summarizes representative data from studies on the photoinitiated cationic polymerization of a structurally similar oxetane, which provides insights into the expected behavior of this compound.

| Initiator System | Comonomer (wt%) | Temperature (°C) | Conversion (%) |

| Triphenylsulphonium hexafluoroantimonate | None | 25 | 45 |

| Triphenylsulphonium hexafluoroantimonate | Diglycidylether of Bisphenol A (20%) | 25 | 85 |

| Triphenylsulphonium hexafluoroantimonate | None | 80 | 75 |

Lewis Acid Catalysis:

Lewis acids are another important class of catalysts for the CROP of oxetanes. The choice of Lewis acid can significantly influence the polymerization behavior, including the rate of polymerization and the structure of the resulting polymer. For functionalized oxetanes, Lewis acids such as aluminum-based compounds (e.g., Al(C₆F₅)₃) and boron trifluoride etherate (BF₃·OEt₂) have been shown to be effective.

The development of novel Lewis acid systems for this compound would likely focus on:

Tuning Lewis Acidity: The strength of the Lewis acid can be tuned to control the rate of initiation and propagation, as well as to minimize side reactions involving the vinyl and benzyloxy groups.

Ligand Design: The use of sterically bulky ligands on the metal center can help to control the coordination of the monomer and prevent unwanted side reactions, potentially leading to a more controlled polymerization.

Cooperative Catalysis: The use of binary catalyst systems, such as a combination of a Lewis acid and a Lewis base, can offer enhanced control over the polymerization.

Coordination Polymerization

Coordination polymerization offers an alternative route to poly(this compound) with potentially greater control over the polymer's stereochemistry and microstructure. Catalyst systems based on transition metals, such as zinc, aluminum, and rare-earth metals, are being explored for the ring-opening polymerization of various heterocyclic monomers.

The development of coordination catalysts for this compound would involve the design of metal complexes with specific ligand environments that can:

Activate the oxetane ring for nucleophilic attack.

Control the stereochemistry of monomer insertion.

Remain tolerant to the vinyl and benzyloxy functionalities.

Research in this area is still nascent, but the successful application of coordination catalysts to other functionalized cyclic ethers suggests that this is a promising avenue for the synthesis of well-defined polymers from this compound.

Selective Polymerization of the Vinyl Group

While the oxetane ring is readily polymerized via cationic and coordination mechanisms, the vinyl group offers a handle for radical or other vinyl polymerization techniques. The development of catalytic systems that can selectively polymerize the vinyl group while leaving the oxetane ring intact would lead to the formation of polymers with pendant oxetane moieties. These polymers could then be further functionalized or crosslinked through the ring-opening of the oxetane groups.

Catalytic systems for this purpose would likely involve:

Radical Initiators: Conventional radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, could be used to initiate the polymerization of the vinyl group.

Controlled Radical Polymerization (CRP) Techniques: Techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could be employed to synthesize polymers with controlled molecular weights and narrow dispersities. The development of catalysts for these processes that are compatible with the oxetane ring is a key area of research.

The table below provides a hypothetical comparison of different catalytic approaches for the transformation of this compound, based on established principles of polymer chemistry.

| Catalytic System | Target Functionality | Polymerization Type | Potential Outcome |

| Photoacid Generator | Oxetane Ring | Cationic ROP | Polyether backbone |

| Lewis Acid (e.g., BF₃·OEt₂) | Oxetane Ring | Cationic ROP | Polyether backbone |

| Coordination Catalyst | Oxetane Ring | Coordination ROP | Potentially stereoregular polyether |

| Radical Initiator (e.g., AIBN) | Vinyl Group | Radical Polymerization | Polymer with pendant oxetane rings |

| ATRP/RAFT Catalyst | Vinyl Group | Controlled Radical Polymerization | Well-defined polymer with pendant oxetane rings |

The continued development of novel catalytic systems for this compound is expected to yield a new generation of functional polymers with applications in coatings, adhesives, and advanced composites.

Mechanistic and Theoretical Investigations

Computational Chemistry Studies

Computational chemistry provides profound insights into reaction mechanisms, energetics, and the structural properties of molecules and their transition states. For a compound like 3-Benzyloxy-3-vinyloxetane, which possesses both a strained oxetane (B1205548) ring and a reactive vinyl group, computational studies would be invaluable for understanding its behavior in chemical reactions.

Energy Profiles and Transition State Analysis

Theoretical investigations, typically employing Density Functional Theory (DFT), would be used to map the potential energy surface for reactions involving this compound. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

By identifying the transition state structures, researchers can determine the activation energy (the energy barrier that must be overcome for the reaction to occur). A lower activation energy corresponds to a faster reaction rate. For the ring-opening polymerization of oxetane derivatives, computational models can compare the energy profiles of different potential pathways (e.g., cationic vs. anionic mechanisms) to predict the most favorable route. These analyses would clarify how the benzyloxy and vinyl substituents influence the stability of intermediates and the energy of transition states.

Reactivity Predictions and Selectivity Rationalization

Computational models are instrumental in predicting the reactivity of different sites within a molecule and rationalizing observed selectivity. In this compound, reactions can potentially occur at the oxetane ring or the vinyl group.

Reactivity indices, such as frontier molecular orbital (FMO) analysis (examining the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) and electrostatic potential maps, can predict whether a reagent will attack the oxygen of the ether, the carbons of the oxetane ring, or the double bond of the vinyl group. These predictions are essential for understanding and rationalizing the chemoselectivity, regioselectivity, and stereoselectivity of reactions. For instance, in cationic polymerization, these models can explain why the initiator preferentially attacks a specific atom, initiating either the ring-opening of the oxetane or polymerization of the vinyl group.

Elucidation of Reaction Intermediates

The identification and characterization of reaction intermediates are key to confirming a proposed reaction mechanism. For reactions of this compound, particularly in polymerization, the intermediates are often transient and difficult to isolate.

Spectroscopic techniques, such as in-situ NMR or EPR (for radical species), coupled with computational modeling, are powerful tools for elucidating these fleeting species. For example, in a cationic ring-opening polymerization, the key intermediate would be a tertiary oxonium ion formed after the attack of a cationic initiator on the oxetane oxygen. Computational chemistry can predict the structure, energy, and spectroscopic signatures (e.g., NMR chemical shifts) of such intermediates, which can then be compared with experimental data for confirmation.

Studies on Regio- and Stereoselectivity in Reactions of this compound

Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. Both are critical aspects of the reactivity of this compound, a chiral molecule with multiple reactive sites.

In the context of ring-opening, the benzyloxy and vinyl groups at the C3 position would sterically and electronically influence the approach of a nucleophile or electrophile, leading to a specific regiochemical outcome. For instance, in an acid-catalyzed ring-opening, the cleavage could occur at either the C2-O or C4-O bond. The electronic stabilization provided by the substituents would dictate this preference. Similarly, during polymerization, the stereochemistry of the monomer addition can be controlled, potentially leading to isotactic or syndiotactic polymers, a property heavily influenced by the catalyst and reaction conditions.

| Selectivity Type | Definition | Relevance to this compound |

| Regioselectivity | The preference of a chemical reaction to form one constitutional isomer over another. | Determines which bond in the oxetane ring breaks during ring-opening reactions. |

| Stereoselectivity | The preference for the formation of one stereoisomer or diastereomer over another. | Governs the spatial arrangement of repeating units in the polymer chain during polymerization. |

Kinetic Studies of Ring-Opening and Polymerization Reactions

Kinetic studies measure reaction rates and how they are affected by factors such as concentration, temperature, and the choice of catalyst. This data is fundamental to understanding reaction mechanisms and optimizing reaction conditions.

| Kinetic Parameter | Description | Method of Determination |

| Rate Law | Mathematical expression relating reaction rate to the concentration of reactants. | Monitoring monomer concentration over time under varying initial concentrations. |

| Rate Constant (k) | Proportionality constant in the rate law, indicative of the intrinsic reaction speed. | Derived from the integrated rate law plot. |

| Activation Energy (Ea) | The minimum energy required to initiate the chemical reaction. | Arrhenius plot (ln(k) vs. 1/T). |

Future Research Directions

Exploration of New Synthetic Pathways for Substituted Vinyloxetanes

The development of efficient and versatile synthetic routes to substituted vinyloxetanes is paramount for enabling their broader investigation. While classical methods like the Paternò-Büchi reaction and intramolecular Williamson ether synthesis provide a foundation, there is a pressing need for methodologies that offer greater control over substitution patterns and functional group tolerance. researchgate.netmagtech.com.cn

Future research should focus on:

Transition-Metal Catalyzed Cycloadditions: Exploring novel transition-metal-catalyzed [2+2] cycloadditions between carbonyl compounds and allenes could provide a direct and atom-economical route to 3-vinyloxetanes.

Ring Expansion of Vinyl Epoxides: The expansion of vinyl-substituted epoxides using sulfur ylides or other reagents presents a promising avenue for the diastereoselective synthesis of 3-vinyloxetanes. illinois.edu

Functionalization of Parent Oxetanes: Developing methods for the direct C-H vinylation at the 3-position of a pre-formed 3-benzyloxyoxetane would be a highly convergent and elegant strategy.

Table 1: Potential Synthetic Strategies for 3-Benzyloxy-3-vinyloxetane

| Synthetic Approach | Key Precursors | Potential Advantages | Key Challenges |

| Paternò-Büchi Reaction | Benzyloxy-substituted carbonyl compound, 1,3-butadiene | Photochemical conditions, potential for [2+2] cycloaddition | Regio- and stereoselectivity, potential for side reactions |

| Intramolecular Williamson Etherification | Substituted 1,3-diol with a vinyl group | Utilizes well-established reaction | Requires stereocontrolled synthesis of the diol precursor |

| Epoxide Ring Expansion | 2-Benzyloxy-2-vinyl-oxirane | Potential for high stereoselectivity | Synthesis of the substituted vinyl epoxide precursor |

Development of Asymmetric Transformations

The presence of a stereocenter at the 3-position of the oxetane (B1205548) ring in this compound makes the development of asymmetric synthetic methods a critical research objective. Access to enantiomerically pure vinyloxetanes would be invaluable for their evaluation as chiral building blocks in total synthesis and as ligands in asymmetric catalysis.

Promising areas for research include:

Chiral Lewis Acid Catalysis: The use of chiral Lewis acids to catalyze the Paternò-Büchi reaction or other cycloaddition approaches could induce enantioselectivity.

Organocatalysis: Asymmetric organocatalysis offers a powerful platform for a variety of transformations, and its application to the synthesis of chiral oxetanes is an area ripe for exploration.

Kinetic Resolution: The kinetic resolution of a racemic mixture of this compound through enantioselective reactions, such as asymmetric dihydroxylation of the vinyl group, could provide access to both enantiomers.

Integration into Flow Chemistry and Automation for Scalable Synthesis

The translation of novel synthetic methodologies from the laboratory to industrial-scale production is a significant challenge. Flow chemistry and automated synthesis platforms offer numerous advantages in this regard, including improved safety, reproducibility, and scalability. The application of these technologies to the synthesis of this compound could be highly beneficial. researchgate.netnih.gov

Key research directions include:

Photochemical Flow Reactors: For synthetic routes involving the Paternò-Büchi reaction, the use of photochemical flow reactors can improve light penetration, reduce reaction times, and enhance safety. illinois.edu

Automated Reaction Optimization: Automated platforms can be employed to rapidly screen reaction conditions (catalysts, solvents, temperatures) to identify optimal parameters for the synthesis and subsequent transformations of vinyloxetanes.

In-line Purification and Analysis: Integrating purification and analytical techniques directly into a flow system can enable the continuous production of high-purity this compound.

Computational Design of Novel Reactivity and Applications

Computational chemistry provides a powerful tool for understanding and predicting the behavior of molecules. researchgate.netmdpi.comchemrevlett.comchemrxiv.org In the context of this compound, computational studies can guide experimental efforts and accelerate the discovery of new reactions and applications.

Future computational research should focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of potential synthetic reactions and predict their feasibility and selectivity. This can help in optimizing reaction conditions and designing more efficient synthetic routes.

Prediction of Ring-Opening Reactivity: Computational models can predict the regioselectivity and stereoselectivity of nucleophilic ring-opening reactions of the oxetane ring, aiding in the design of synthetic strategies that utilize this functionality.

Virtual Screening for Biological Activity: Given the utility of oxetanes as bioisosteres, computational docking studies can be used to screen this compound and its derivatives against various biological targets, identifying potential applications in drug discovery.

Q & A

Basic Research Questions

Synthesis and Structural Characterization Q: What are the established synthetic routes for 3-Benzyloxy-3-vinyloxetane, and how is its structural integrity validated? A: The compound is synthesized via Friedel-Crafts alkylation or ring-opening reactions using oxetane derivatives. For example, lithium-catalyzed coupling of benzyloxy-substituted aryl halides with vinyloxetane precursors can yield the target compound . Structural validation requires multi-nuclear NMR (¹H, ¹³C, and 2D experiments like COSY or HSQC) to confirm regiochemistry and substituent orientation. Comparative analysis with PubChem data (e.g., InChI/SMILES for analogous oxetanes) ensures consistency in spectral assignments .

Stability and Storage Protocols Q: What conditions optimize the stability of this compound during storage? A: Store in sealed, inert containers under dry, anhydrous conditions at 2–8°C to prevent hydrolysis or polymerization. Avoid exposure to light, moisture, and oxidizing agents. Safety protocols from Combi-Blocks recommend using desiccants and monitoring for discoloration or precipitate formation as stability indicators .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.